8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a bis(2-methylpropyl)amino group, and a methoxyphenoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bis(2-methylpropyl)amino group: This step often involves the reaction of the chromen-4-one intermediate with bis(2-methylpropyl)amine under controlled conditions.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the chromen-4-one intermediate reacts with 4-methoxyphenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one
Uniqueness
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-16(2)12-26(13-17(3)4)14-21-22(27)11-10-20-24(28)23(15-30-25(20)21)31-19-8-6-18(29-5)7-9-19/h6-11,15-17,27H,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUFJZWURVBMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)OC)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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